L-Phenylalaninamide, L-prolyl-

CAS No.: 1510-07-2

Cat. No.: VC14279626

Molecular Formula: C14H19N3O2

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1510-07-2 |

|---|---|

| Molecular Formula | C14H19N3O2 |

| Molecular Weight | 261.32 g/mol |

| IUPAC Name | (2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C14H19N3O2/c15-13(18)12(9-10-5-2-1-3-6-10)17-14(19)11-7-4-8-16-11/h1-3,5-6,11-12,16H,4,7-9H2,(H2,15,18)(H,17,19)/t11-,12-/m0/s1 |

| Standard InChI Key | QWKXKQOEFDFKMB-RYUDHWBXSA-N |

| Isomeric SMILES | C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N |

| Canonical SMILES | C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)N |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

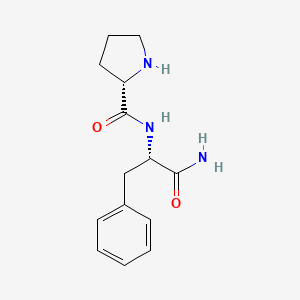

The systematic IUPAC name for L-phenylalaninamide, L-prolyl- is (2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide, reflecting its stereochemical configuration . The molecule comprises two amino acid residues: L-proline (Pro) at the N-terminus and L-phenylalaninamide (Phe-NH₂) at the C-terminus. The molecular formula C₁₄H₁₉N₃O₂ corresponds to a monoisotopic mass of 261.148 Da, with the proline ring and phenylalanine side chain contributing to its hydrophobic character .

Three-Dimensional Conformation

The pyrrolidine ring of proline imposes a fixed ψ angle (~-60°) at the peptide bond, restricting rotation and stabilizing a cis or trans configuration. Nuclear magnetic resonance (NMR) studies of similar proline-containing peptides suggest that L-phenylalaninamide, L-prolyl- adopts a trans-configuration under physiological conditions, minimizing steric clashes between the proline ring and phenylalanine side chain . The phenyl group of phenylalanine engages in π-π stacking or hydrophobic interactions, influencing solubility and binding affinity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 261.32 g/mol |

| XLogP3 | 1.2 (Predicted) |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 5 |

| Topological Polar Surface Area | 106 Ų |

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

L-Phenylalaninamide, L-prolyl- is synthesized via Fmoc/t-Bu SPPS, leveraging resin-bound proline activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . The phenylalaninamide residue is coupled sequentially, followed by cleavage from the resin using trifluoroacetic acid (TFA). Purification via reverse-phase HPLC yields >95% purity, as confirmed by mass spectrometry (MS) .

Solution-Phase Synthesis

Alternative methods involve solution-phase coupling of Boc-protected proline to phenylalaninamide using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole). Deprotection with HCl/dioxane yields the free dipeptide, though this approach is less efficient for large-scale production .

Biological Activity and Mechanisms

Protease Resistance

The presence of proline confers resistance to aminopeptidases, which hydrolyze peptide bonds adjacent to N-terminal residues. This stability enhances its bioavailability in vitro, making it a candidate for peptide-based therapeutics .

Analytical Characterization

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS of L-phenylalaninamide, L-prolyl- produces a predominant [M+H]⁺ ion at m/z 262.2, consistent with its molecular weight. Tandem MS/MS fragmentation reveals characteristic y- and b-ions, including m/z 116.1 (proline immonium ion) and m/z 120.1 (phenylalaninamide fragment) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, D₂O) exhibits distinct signals for the proline δ-protons (δ 3.15–3.45 ppm) and phenylalanine aromatic protons (δ 7.20–7.35 ppm). Nuclear Overhauser effect (NOE) correlations between proline Cα-H and phenylalanine NH confirm the trans-configuration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume